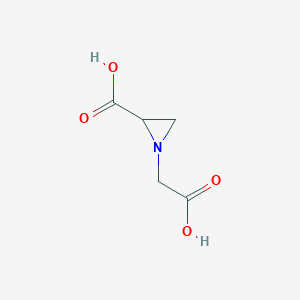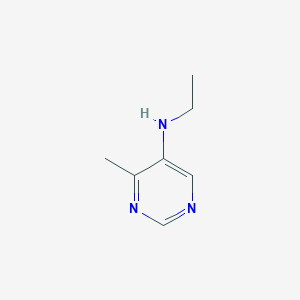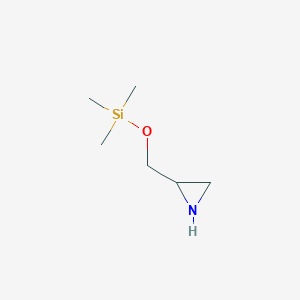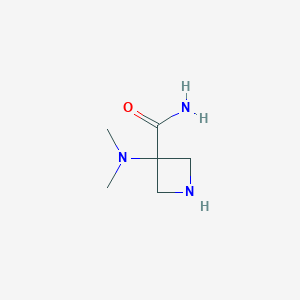
1-(2H-Isoindol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2H-Isoindol-2-yl)ethanone is an organic compound with the molecular formula C10H9NO It belongs to the class of isoindoles, which are heterocyclic compounds containing a fused benzene and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2H-Isoindol-2-yl)ethanone can be synthesized through several methods, including ring-closure reactions, aromatization processes, and ring transformations. One common method involves the cyclization of benzylic amines under acidic conditions to form the isoindole ring . Another approach is the intramolecular α-arylation of amino esters, which leads to the formation of the isoindole structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-(2H-Isoindol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The isoindole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2H-Isoindol-2-yl)ethanone has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2H-Isoindol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(1-Imino-1,3-2H-isoindol-2-yl)-2-phenyl-1-p-tolyl-ethanone: This compound has a similar isoindole structure but with different substituents, leading to variations in its chemical and biological properties.
Gabapentin and Pregabalin derivatives: These compounds contain an isoindole-1,3(2H)-dione moiety and are studied for their anticancer and antimicrobial activities.
Uniqueness: 1-(2H-Isoindol-2-yl)ethanone is unique due to its specific structural features and the range of reactions it can undergo
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
1-isoindol-2-ylethanone |
InChI |
InChI=1S/C10H9NO/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-7H,1H3 |
InChI Key |
BREYZSCNZJQPOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C2C=CC=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Aminopyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11922073.png)




![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11922096.png)
![4-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922100.png)



